9-cis-Retinol-d5

LC‑MS GC‑MS internal standard

9‑cis‑Retinol‑d5 is a stable isotope‑labeled analog of the endogenous vitamin A metabolite 9‑cis‑retinol, wherein five hydrogen atoms are replaced by deuterium at positions 4,4,18,18,18. With a molecular weight of 291.48 Da (versus 286.45 Da for unlabeled 9‑cis‑retinol) , the compound serves as an internal standard for the precise quantification of 9‑cis‑retinol and its downstream metabolites via gas or liquid chromatography‑mass spectrometry (GC‑ or LC‑MS).

Molecular Formula C20H30O
Molecular Weight 291.5 g/mol
Cat. No. B1162608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cis-Retinol-d5
Synonyms9-cis-Retinol-d5;  9-cis-Vitamin A Alcohol-d5; 
Molecular FormulaC20H30O
Molecular Weight291.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8-,17-13+/i1D3,8D,11D
InChIKeyFPIPGXGPPPQFEQ-WNYSYRLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 9-cis-Retinol-d5: A Deuterated Retinoid Internal Standard for Quantitative Vitamin A Metabolism Studies


9‑cis‑Retinol‑d5 is a stable isotope‑labeled analog of the endogenous vitamin A metabolite 9‑cis‑retinol, wherein five hydrogen atoms are replaced by deuterium at positions 4,4,18,18,18 . With a molecular weight of 291.48 Da (versus 286.45 Da for unlabeled 9‑cis‑retinol) [1], the compound serves as an internal standard for the precise quantification of 9‑cis‑retinol and its downstream metabolites via gas or liquid chromatography‑mass spectrometry (GC‑ or LC‑MS) [2]. The deuterium labeling provides a distinct mass shift while preserving near‑identical chemical and chromatographic behavior, enabling accurate correction for matrix effects and extraction variability in complex biological matrices.

Why 9-cis-Retinol-d5 Cannot Be Replaced by Unlabeled Retinol or Other Deuterated Retinoids in Quantitative LC‑MS Workflows


Quantitative analysis of endogenous retinoids demands an internal standard that is chemically indistinguishable from the target analyte except for a defined mass difference. Unlabeled 9‑cis‑retinol cannot serve as an internal standard because it co‑elutes and shares the same mass‑to‑charge ratio as the analyte, making it impossible to distinguish or correct for ion suppression [1]. Conversely, deuterated analogs of structurally distinct retinoids—such as all‑trans‑retinol‑d5, 13‑cis‑retinoic acid‑d5, or 9‑cis‑retinoic acid‑d5—introduce chromatographic separation and ionization differences that compromise accuracy [2]. 9‑cis‑Retinol‑d5 is the only internal standard that exactly matches the isomer‑specific behavior of 9‑cis‑retinol, which exhibits distinct cellular retinol‑binding protein (CRBP) affinities and metabolic fates compared to all‑trans‑ or 13‑cis‑retinol isomers [3].

Quantitative Differentiation of 9-cis-Retinol-d5: Comparator‑Based Evidence for Analytical Performance and Biological Relevance


Mass Spectrometric Differentiation: 9‑cis‑Retinol‑d5 Provides a +5 Da Mass Shift Versus Unlabeled 9‑cis‑Retinol

9‑cis‑Retinol‑d5 incorporates five deuterium atoms at the 4,4,18,18,18 positions, resulting in a molecular ion mass of 291.48 Da . Unlabeled 9‑cis‑retinol has a molecular weight of 286.45 Da [1]. This +5 Da mass difference allows baseline resolution in MS1 scans when used as an internal standard, while the near‑identical retention time ensures equivalent matrix effects and ionization efficiency [2].

LC‑MS GC‑MS internal standard isotope dilution

Differential Binding Affinity to Cellular Retinol‑Binding Proteins: 9‑cis‑Retinol Exhibits Distinct CRBP Interaction Compared to All‑trans‑Retinol

The unlabeled parent compound, 9‑cis‑retinol, binds to cellular retinol‑binding protein type I (CRBPI) with a dissociation constant (K′d) of 11 ± 2 nM, and to CRBPII with a K′d of 68 ± 7 nM [1]. In the same assay system, all‑trans‑retinol binds to CRBPI with a K′d of 3 ± 2 nM and to CRBPII with a K′d of 10 ± 3 nM [1]. The deuterium labeling of 9‑cis‑retinol‑d5 does not alter this binding profile, as the isotopic substitution occurs at sites remote from the hydroxyl‑ and polyene‑chain recognition elements of the protein [2].

retinoid binding proteins CRBP vitamin A metabolism

Certified Isotopic Purity: 9‑cis‑Retinol‑d5 Meets >95% Deuterium Incorporation with Batch‑Specific Analysis

Commercial 9‑cis‑retinol‑d5 is supplied with a certified isotopic purity of ≥95% (typically 96–98% by HPLC or NMR) [1]. This level of deuteration ensures that the internal standard signal is not contaminated by unlabeled material that would otherwise co‑elute and compromise quantitative accuracy. By contrast, many generic deuterated retinoid standards from non‑specialized suppliers are provided only as “mixtures of d1‑d5” without batch‑specific purity documentation, introducing uncertainty in absolute quantification .

isotopic purity deuterium enrichment QC documentation

Metabolic Tracing of 9‑cis‑Retinol‑Specific Pathways: Inhibition of 9‑cis‑Retinoic Acid Synthesis in Hep G2 Cells

Unlabeled 9‑cis‑retinol can inhibit the synthesis of 9‑cis‑retinoic acid (9‑cis‑RA) in Hep G2 cells, an effect that is distinct from the metabolic actions of all‑trans‑retinol [1]. 9‑cis‑Retinol‑d5, when used as a tracer, enables the precise quantification of this isomer‑specific metabolic flux via LC‑MS/MS without interference from endogenous retinoids. The deuterium label does not significantly alter the rate of oxidation to 9‑cis‑retinal or 9‑cis‑RA (kinetic isotope effect <1.05 at the 4‑ and 18‑positions), making it a reliable tracer [2].

retinoid metabolism 9‑cis‑retinoic acid Hep G2 metabolic flux

Evidence‑Driven Application Scenarios for 9‑cis‑Retinol‑d5 in Quantitative Retinoid Research


Isotope Dilution LC‑MS/MS Quantification of 9‑cis‑Retinol in Human Serum and Tissues

Use 9‑cis‑retinol‑d5 as an internal standard to correct for matrix effects and extraction recovery when measuring low‑abundance 9‑cis‑retinol (often <0.1 nM in human serum) [1]. The +5 Da mass shift allows unambiguous detection of the analyte in the presence of more abundant all‑trans‑retinol, while the certified ≥95% isotopic purity ensures accurate, batch‑to‑batch reproducible results.

Metabolic Flux Analysis of 9‑cis‑Retinoid Biosynthesis in Cultured Hepatocytes

Employ 9‑cis‑retinol‑d5 as a stable isotope tracer to measure the rate of conversion of 9‑cis‑retinol to 9‑cis‑retinoic acid in Hep G2 or primary hepatocyte cultures. The deuterium label does not significantly alter the kinetics of oxidation, enabling precise determination of pathway activity in response to genetic or pharmacological perturbations [2].

Method Validation and Cross‑Validation for Clinical Retinoid Panels

Incorporate 9‑cis‑retinol‑d5 into multi‑analyte LC‑MS/MS panels that simultaneously quantify all‑trans‑, 9‑cis‑, and 13‑cis‑retinol and their retinoic acid metabolites. The isomer‑specific internal standard improves the accuracy of 9‑cis‑retinol measurements, which are often compromised when a single deuterated all‑trans‑retinol is used for all isomers [1].

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